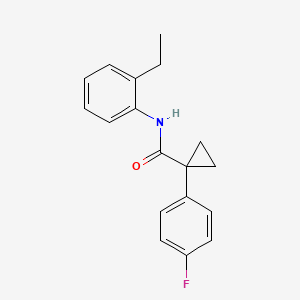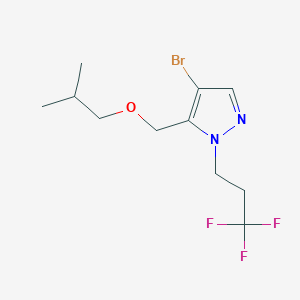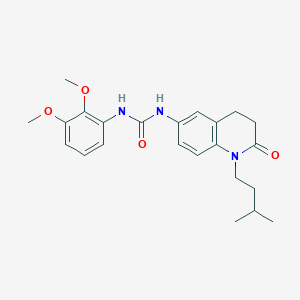![molecular formula C11H11N3O2 B2830596 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid CAS No. 1501642-68-7](/img/structure/B2830596.png)
4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid” is a compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyrazole ring attached to a benzoic acid group via an amino link . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
4-[(1-Methyl-1H-pyrazol-3-yl)amino]benzoic acid has been explored in the context of synthesizing various organic compounds and studying their structural properties. One study focuses on the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, leading to the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid, used for acylation of various amines to yield corresponding diamides. This process demonstrates the compound's utility in creating new chemical entities with potential biological activities (Agekyan & Mkryan, 2015).
Antitumor, Antifungal, and Antibacterial Activities
Research has identified antitumor, antifungal, and antibacterial pharmacophore sites within pyrazole derivatives, highlighting the compound's role in medicinal chemistry. The synthesis and characterization of these derivatives, including structural analysis through X-ray crystallography and theoretical property calculations, provide insights into their biological activities against breast cancer and microbial infections. This suggests potential applications in developing new therapeutic agents (Titi et al., 2020).
Supramolecular Structures
Studies on substituted 4-pyrazolylbenzoates have revealed their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. Such structures have implications for understanding molecular interactions and designing materials with specific physical properties. The detailed analysis of these structures, through hydrogen bonding patterns, offers valuable insights into the compound's versatility in materials science (Portilla et al., 2007).
Optical Properties Studies
The synthesis and study of antipyrine derivatives, including 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-benzoic acid, have provided insights into their optical absorption and refraction properties. These studies are crucial for applications in materials science, particularly in the development of materials with specific optical characteristics (El-Ghamaz et al., 2017).
Mecanismo De Acción
Mode of Action
It is known that the compound is an organic molecule that can interact with various biological systems
Pharmacokinetics
It is known that the compound is soluble in polar solvents such as alcohols, ketones, and esters . This suggests that it could potentially be well absorbed in the body.
Result of Action
The molecular and cellular effects of 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid’s action are currently unknown. As a relatively new compound, there is a lack of research detailing its specific effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature but may decompose at high temperatures
Propiedades
IUPAC Name |
4-[(1-methylpyrazol-3-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-9-4-2-8(3-5-9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOUVVOCLUGPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1501642-68-7 |
Source


|
| Record name | 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)


![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)
![N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B2830530.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)
![methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)

![7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830536.png)